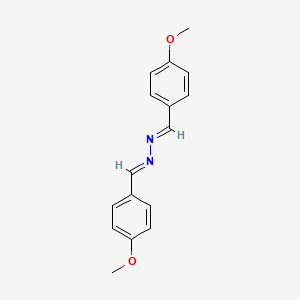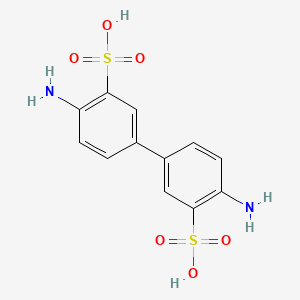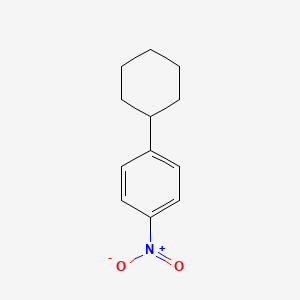
4-(4-Chlorphenyl)pyridin
Übersicht
Beschreibung
“4-(4-Chlorophenyl)pyridine” is a chemical compound with the CAS Number: 5957-96-0 . It has a molecular weight of 189.64 and a linear formula of C11H8ClN . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(4-Chlorophenyl)pyridine” were not found in the search results, a related compound, “2,4,6-tris(4-chlorophenyl)pyridine”, was synthesized in an efficient and rapid procedure under mild reaction conditions .
Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)pyridine” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ and a boiling point of 297.6±15.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
4-(4-Chlorphenyl)pyridin: wird hauptsächlich als Zwischenprodukt in der pharmazeutischen Synthese verwendet . Seine chemische Struktur ermöglicht seine Integration in verschiedene Arzneistoffmoleküle, wodurch ihre Eigenschaften verbessert werden oder zur Bildung neuer pharmakologisch aktiver Verbindungen beigetragen wird.
Antimykotisches Mittel
Untersuchungen haben gezeigt, dass This compound antimikrobielle Eigenschaften aufweist. Es wurde gegen Bakterien wie Clostridium perfringens und Pseudomonas aeruginosa sowie gegen den Pilz Aspergillus niger getestet und zeigte vielversprechende Ergebnisse als antimikrobielles Mittel .
Neurologische Forschung
Es wurde festgestellt, dass mit Pyridin verwandte Verbindungen, wie z. B. Pyrrolo[3,4-c]pyridine, Anwendung bei der Behandlung von Erkrankungen des Nervensystems finden. Obwohl es sich nicht direkt um This compound handelt, zeigt dies das Potenzial von Derivaten dieser Verbindung für die Verwendung in der neurologischen Forschung .
Immunologische Studien
In ähnlicher Weise wurden Pyridinderivate aufgrund ihrer biologischen Aktivität in immunologischen Studien eingesetzt. Das in This compound vorhandene Strukturmotiv könnte modifiziert werden, um neue Behandlungsmöglichkeiten für Erkrankungen des Immunsystems zu erforschen .
Safety and Hazards
“4-(4-Chlorophenyl)pyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, which include 4-(4-chlorophenyl)pyridine, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the 4-(4-Chlorophenyl)pyridine molecule .
Biochemical Pathways
Given the broad range of potential targets for pyridine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .
Pharmacokinetics
The properties of pyridine derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound . These could potentially include changes in enzyme activity, alterations in signal transduction, or other cellular effects .
Action Environment
The action, efficacy, and stability of 4-(4-Chlorophenyl)pyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQOPXNLTUXDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307628 | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5957-96-0 | |
| Record name | 5957-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(4-Chlorophenyl)pyridine as an antimicrobial agent?
A1: The research article highlights the identification of 4-(4-Chlorophenyl)pyridine as an antimicrobial compound derived from plant extracts. While solvent extracts from Terminalia chebula, Simarouba glauca, and Bixa orellana exhibited inhibitory effects on Xanthomonads, further analysis revealed 4-(4-Chlorophenyl)pyridine as the active component responsible for this activity []. This discovery holds promise for developing new antimicrobial agents derived from natural sources.
Q2: What is the spectrum of antimicrobial activity of 4-(4-Chlorophenyl)pyridine?
A2: The study demonstrated that commercially obtained 4-(4-Chlorophenyl)pyridine exhibited antimicrobial activity against both bacteria and fungi. Specifically, it inhibited the growth of the bacteria Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger []. This broad spectrum of activity suggests its potential for targeting a range of microbial infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




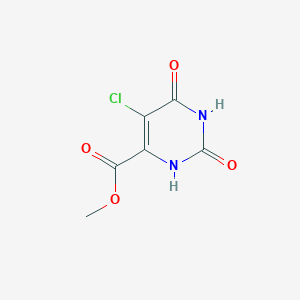
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
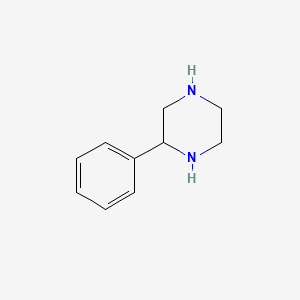
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)
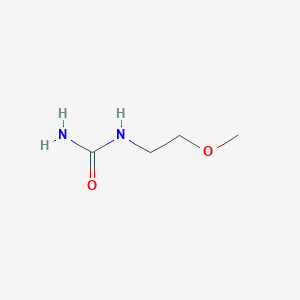
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
